(3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
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Overview
Description
(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Fluorine and Trifluoromethoxy Groups: The fluorine and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Uniqueness
(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C15H13F4NO |
---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-6-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)14-12(7-4-8-13(14)16)10-5-3-6-11(9-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
VXZABXPWJKHNNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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